molecular formula C14H10ClN3O4S B8197215 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1421338-17-1

4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8197215
CAS RN: 1421338-17-1
M. Wt: 351.8 g/mol
InChI Key: IUEDKJPOBOGQPE-UHFFFAOYSA-N
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Description

4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C14H10ClN3O4S . It has a molecular weight of 351.8 g/mol . The IUPAC name for this compound is 4-chloro-1-(4-methylphenyl)sulfonyl-5-nitropyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine includes a pyrrolo[2,3-b]pyridine core, which is substituted at the 4-position with a chlorine atom, at the 5-position with a nitro group, and at the 1-position with a tosyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 351.8 g/mol, a topological polar surface area of 106 Ų, and a complexity of 553 . It has no hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

  • Synthesis of Condensed Heterocycles : Aiello et al. (1978) developed a new synthesis method for condensed heterocycles from isoxazole derivatives, enabling the construction of the pyrrolo[3,2-b] pyridine ring, which is closely related to the chemical structure of interest (Aiello et al., 1978).

  • Catalysis in Chemical Reactions : Čikotienė et al. (2007) reported that pyridine catalyzes the rearrangement of certain pyrimidines into pyrrolo[3,2-d]pyrimidine oxides (Čikotienė et al., 2007).

  • Synthesis of Polysubstituted Pyrrolopyrimidinones : A study by Čikotienė et al. (2008) presented a method for synthesizing polysubstituted pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, a class of compounds that includes structures similar to 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Čikotienė et al., 2008).

  • Antiproliferative Activity in Cancer Research : Zhang et al. (2019) discovered a new hit compound with promising antiproliferative activity against human colon cancer cells, utilizing a scaffold similar to the compound (Zhang et al., 2019).

  • Study of Molecular Structure and Stability : Hazra et al. (2012) investigated the topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, highlighting its high kinetic stability and the covalent nature of its bonds (Hazra et al., 2012).

  • Potential in Organic Synthesis and Drug Discovery : Klemm et al. (1985) and Figueroa‐Pérez et al. (2006) explored the chemistry of thienopyridines and the efficient synthesis of azaindoles, respectively, demonstrating the potential of similar compounds in organic synthesis and drug discovery (Klemm et al., 1985); (Figueroa‐Pérez et al., 2006).

  • Electrochemical and Semiconducting Properties : Zhou et al. (2019) studied nitrogen-embedded small molecules, including chlorinated pyridines, for their promising electrochemical and semiconducting properties, applicable in fields like field-effect transistors (Zhou et al., 2019).

Mechanism of Action

While the specific mechanism of action for 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is not mentioned in the search results, compounds with a similar pyrrolo pyridine scaffold have been studied as potential inhibitors of human neutrophil elastase (HNE) . Docking experiments have shown that the orientation of active pyrrolo pyridines in the HNE catalytic triad correlates with the effectiveness of the inhibitor interaction with the enzyme .

Safety and Hazards

The safety information available indicates that 4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine may cause skin irritation (H315) and serious eye damage (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333+P313) .

properties

IUPAC Name

4-chloro-1-(4-methylphenyl)sulfonyl-5-nitropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S/c1-9-2-4-10(5-3-9)23(21,22)17-7-6-11-13(15)12(18(19)20)8-16-14(11)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEDKJPOBOGQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1421338-17-1
Record name 4-chloro-5-nitro-1-tosyl-1H-pyrrolopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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